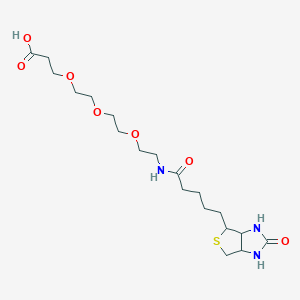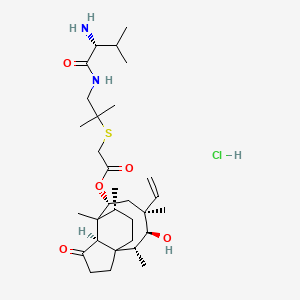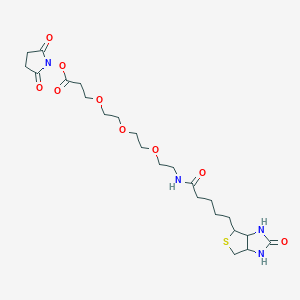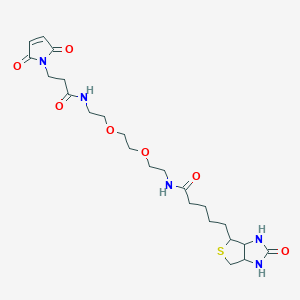
Biotin-PEG3-COOH
Vue d'ensemble
Description
Biotin-PEG3-COOH is a useful research compound. Its molecular formula is C19H33N3O7S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG3-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG3-COOH including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotin-PEG3-COOH has been used to create AFM sensors for detecting receptor-ligand interactions at the single molecule level using atomic force microscopy (AFM). The PEG component allows for free rotation of the biotin molecule on the AFM sensor, enabling specific binding to avidin (Riener et al., 2003).
In biosensing, biotinylated ionic liquid surfaces, including Biotin-PEG3-COOH, have been used for binding streptavidin, aiding in affinity biosensing and enzyme activity on gold surfaces of sensors (Ratel et al., 2013).
Biotin-PEG3-COOH has been applied to enhance the stability and biological functionalities of quantum dots. It promotes water-solubility and biocompatibility, enabling binding assays and cellular internalization and imaging (Susumu et al., 2007).
The compound has been used in the synthesis of biotinylated aldehyde polymers for biomolecule conjugation, demonstrating the polymer's reactivity through oxime and hydrazone formation, and conjugate formation with streptavidin (Alconcel et al., 2013).
Biotin-PEG3-COOH has been utilized in the preparation of magnetic poly(glycidyl methacrylate) microparticles for microfluidic bioassays. It was used to reduce nonspecific interactions with proteins and cells, as well as to decrease adhesion of particles to the walls of microfluidic devices (Kučerová et al., 2014).
Additionally, biotin-PEG-gold nanoparticle probes synthesized with Biotin-PEG3-COOH have been used for the simultaneous detection of nucleic acids and proteins from a single sample in microarray assays (Scott et al., 2017).
Biotin-PEG3-COOH has been involved in the creation of degradable polymers like PLA-PEG-biotin for rapid surface engineering in aqueous media, useful in biomedical applications such as tissue engineering and advanced drug delivery (Salem et al., 2001).
In drug delivery, biotin-triggered release of poly(ethylene glycol)-avidin from biotinylated polyethylenimine has been explored for enhancing in vitro gene expression, demonstrating a novel approach for targeted delivery (Xiong et al., 2007).
Biotin-PEG3-COOH has been utilized in the self-assembly of biological-cell–synthetic-microparticle hybrids using biotin–avidin interactions, a method important for tissue engineering and the development of intelligent biosynthetic devices (Krishnamachari et al., 2008).
The compound has also been used in a cell-based anti-poly(ethylene glycol) ELISA for quantification of PEG and PEGylated small molecules, demonstrating its utility in clinical and experimental medicine (Chuang et al., 2010).
Propriétés
IUPAC Name |
3-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116046 | |
| Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1910698-90-6 | |
| Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1910698-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949493.png)

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B7949502.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7949511.png)

![N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]-2-propanesulfonamide](/img/structure/B7949548.png)
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)



![N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7949574.png)

![N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7949584.png)